molecular formula C23H25N3O2 B127800 Icopezil CAS No. 145508-78-7

Icopezil

Katalognummer: B127800
CAS-Nummer: 145508-78-7
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: MTCMTKNMZCPKLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Icopezil umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Eine gängige Methode umfasst die nukleophile aromatische Substitutionsreaktion von Diaryliodoniumsalz-basierten Aldehydvorläufern, gefolgt von reduktiver Alkylierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperaturkontrollen umfassen, um die Stabilität der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Icopezil durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Icopezil is characterized by its high selectivity for acetylcholinesterase over butyrylcholinesterase. This selectivity is crucial as it enhances the therapeutic index, potentially leading to fewer side effects compared to less selective inhibitors. In experimental models, this compound demonstrated a favorable profile in increasing acetylcholine levels in the brain, which is essential for cognitive functions impaired in AD patients .

Alzheimer's Disease Treatment

This compound was evaluated in clinical trials for its effectiveness in treating Alzheimer's disease. It was found to enhance cognitive function by inhibiting acetylcholinesterase, thereby increasing acetylcholine availability in the synaptic cleft. The compound has undergone Phase 2 trials in both the United States and Japan, targeting symptomatic relief in AD patients .

Combination Therapy

Research indicates that this compound may be beneficial when used in combination with other antipsychotic medications for treating schizophrenia. Studies have shown that AChEIs can improve cognitive symptoms when paired with antipsychotics, suggesting that this compound could play a role in broader psychiatric applications .

Case Study 1: Efficacy in Alzheimer's Patients

A cohort study involving 5,462 patients treated with various AChEIs, including this compound, reported modest improvements in cognitive symptoms over nine months. The study highlighted that patients without comorbid conditions had a higher probability of responding positively to treatment .

Case Study 2: Blood-Brain Barrier Permeability

Recent investigations into this compound's pharmacokinetics revealed its effective permeability across the blood-brain barrier (BBB). This characteristic is vital for achieving therapeutic concentrations within the central nervous system. In vitro studies demonstrated that this compound maintained structural integrity while enhancing AChE inhibition at low concentrations .

Comparative Analysis of AChE Inhibitors

The following table summarizes key properties of this compound compared to other well-known AChE inhibitors:

CompoundSelectivityBBB PermeabilityPhase of DevelopmentIndications
This compoundHighYesPhase 2Alzheimer's Disease
DonepezilModerateYesApprovedAlzheimer's Disease
RivastigmineLowYesApprovedAlzheimer's Disease
GalantamineModerateYesApprovedAlzheimer's Disease

Wirkmechanismus

Icopezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced acetylcholine levels improve cognitive function and memory in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where this compound binds and inhibits its activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Icopezil: this compound is unique due to its high selectivity and potency for acetylcholinesterase inhibition. It has shown promising results in preclinical studies, particularly in enhancing cognitive function and memory . Additionally, its structural modifications, such as fluorine substitution, have been shown to affect its binding affinity and pharmacological properties .

Biologische Aktivität

Icopezil, a compound classified as an acetylcholinesterase (AChE) inhibitor, has garnered attention in pharmacological research, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative data.

Overview of this compound

  • Chemical Classification : Acetylcholinesterase inhibitor
  • Molecular Formula : C27H29N3O6
  • CAS Registry Number : 145815-98-1
  • Therapeutic Indications : Primarily investigated for Alzheimer's disease
  • Development Status : Discontinued after Phase 2 trials

This compound functions by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By preventing this breakdown, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on AChE. In comparative studies, it was shown to have an IC50 value that indicates its potency as an AChE inhibitor. The following table summarizes the IC50 values of this compound compared to other known AChE inhibitors:

CompoundIC50 (µM)Reference
This compound0.10 - 11.10
Donepezil2.16
Rivastigmine4.4
Galantamine40 - 500

The low IC50 values suggest that this compound is a potent inhibitor compared to established drugs like Donepezil and Rivastigmine.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with the active site of AChE. These studies revealed that this compound forms several key interactions with amino acids within the active site, enhancing its inhibitory effect . The docking scores indicate a strong binding affinity, which is crucial for effective inhibition.

Case Studies and Clinical Trials

This compound was evaluated in clinical settings for its efficacy in treating Alzheimer's disease. Notably:

  • Phase 2 Trials : Initial trials indicated promising results in improving cognitive function among participants with mild to moderate AD. However, these studies were ultimately discontinued due to insufficient long-term efficacy data .

Comparative Analysis with Other AChE Inhibitors

In a broader context, various AChE inhibitors have been explored for their therapeutic potential in Alzheimer's disease. The following table compares this compound with other leading compounds:

CompoundMechanismCurrent Status
This compoundAChE InhibitionDiscontinued
DonepezilAChE InhibitionApproved
RivastigmineAChE InhibitionApproved
GalantamineAChE InhibitionApproved

While this compound showed initial promise, it did not progress beyond Phase 2 trials, unlike Donepezil and Rivastigmine, which are currently used in clinical practice.

Eigenschaften

CAS-Nummer

145508-78-7

Molekularformel

C23H25N3O2

Molekulargewicht

375.5 g/mol

IUPAC-Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one

InChI

InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27)

InChI-Schlüssel

MTCMTKNMZCPKLX-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5

Isomerische SMILES

C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5

Kanonische SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.